L-NAME (Nω-Nitro-L-arginine methyl ester) is a water-soluble prodrug that functions as a non-selective inhibitor of nitric oxide synthase (NOS). Upon administration, it is rapidly hydrolyzed by cellular esterases into its active metabolite, L-NNA, effectively blocking constitutive NOS isoforms (eNOS and nNOS) and, at higher concentrations, iNOS. Due to its rapid in vivo conversion and >50-fold higher aqueous solubility compared to L-NNA, L-NAME serves as a primary precursor for inducing reproducible animal models of hypertension, preeclampsia, and endothelial dysfunction without the confounding effects of organic solvents [1].
Substituting L-NAME with its active free-acid counterpart, L-NNA, introduces severe processability and formulation bottlenecks. L-NNA possesses limited aqueous solubility (approximately 1 mg/mL at neutral pH), necessitating the use of organic solvents like DMSO or DMF, which can induce physiological artifacts or toxicity in sensitive in vivo or cell-based assays . Furthermore, attempting to substitute L-NAME with isoform-selective inhibitors (such as the iNOS-selective 1400W or nNOS-selective 7-NI) fails to replicate the systemic hemodynamic alterations—such as acute vasoconstriction and sustained hypertension—that require the broad blockade of endothelial NOS (eNOS) provided by the L-NAME prodrug mechanism [1].
L-NAME is engineered as a methyl ester to overcome the severe solubility limitations of standard arginine-based NOS inhibitors. It demonstrates an aqueous solubility of up to 54 mg/mL (approx. 100 mM) in water or physiological saline , whereas the active metabolite L-NNA is limited to approximately 1 mg/mL (4 mM) at neutral pH . This >50-fold difference eliminates the need for organic co-solvents during the preparation of intravenous or intraperitoneal dosing solutions.
| Evidence Dimension | Aqueous solubility at neutral pH |
| Target Compound Data | L-NAME (~54 mg/mL or 100 mM) |
| Comparator Or Baseline | L-NNA (~1 mg/mL or 4 mM) |
| Quantified Difference | >50-fold higher aqueous solubility |
| Conditions | Physiological saline or water at room temperature |
Enables the preparation of high-concentration, solvent-free aqueous dosing solutions critical for artifact-free in vivo cardiovascular modeling.
As a prodrug, L-NAME exhibits weak intrinsic NOS inhibition in cell-free assays (IC50 ~70 µM) but undergoes rapid esterase-catalyzed hydrolysis in whole blood (half-life of ~12 minutes) to yield the highly potent L-NNA[1]. This conversion drives systemic constitutive NOS inhibition, achieving >70% enzyme blockade in target tissues within 30 minutes of administration, a pharmacokinetic profile that is highly reproducible for acute hemodynamic modulation compared to the slower tissue distribution of direct L-NNA administration [2].
| Evidence Dimension | In vitro vs. In vivo NOS inhibition potency |
| Target Compound Data | L-NAME (IC50 ~70 µM in vitro; ~12 min blood half-life to active form) |
| Comparator Or Baseline | L-NNA (Ki 15-39 nM; requires direct administration with distribution bottlenecks) |
| Quantified Difference | ~1000-fold shift in potency upon in vivo esterase activation |
| Conditions | Cell-free purified enzyme assay vs. whole-blood esterase hydrolysis |
Dictates that L-NAME must be selected for whole-cell or in vivo applications where esterases are present, rather than purified enzyme kinetic studies.
Following activation, the L-NAME active moiety demonstrates a strong kinetic preference for constitutive NOS isoforms. It inhibits endothelial NOS (eNOS) and neuronal NOS (nNOS) with Ki values of 39 nM and 15 nM, respectively, while exhibiting much weaker affinity for macrophage iNOS (Ki = 4.4 µM) [1]. In contrast, buyers seeking to block inflammatory NO production typically procure 1400W, which is highly selective for iNOS (Kd ≤ 7 nM) . This distinct selectivity profile ensures that L-NAME effectively drives endothelial dysfunction without the immediate iNOS blockade provided by selective alternatives.
| Evidence Dimension | NOS Isoform Inhibition (Ki) |
| Target Compound Data | L-NAME active metabolite (Ki = 39 nM for eNOS / 15 nM for nNOS) |
| Comparator Or Baseline | 1400W (Kd ≤ 7 nM for iNOS) |
| Quantified Difference | L-NAME favors constitutive NOS, while 1400W offers sub-10 nM selectivity for iNOS |
| Conditions | Enzymatic conversion of radiolabeled L-arginine to L-citrulline |
Allows researchers to preferentially model eNOS-dependent cardiovascular pathologies without fully ablating iNOS-mediated immune pathways.
Utilizing its >50-fold higher aqueous solubility and rapid prodrug conversion compared to L-NNA, L-NAME is procured as the standard agent for inducing chronic or acute nitric oxide depletion in rodents to model systemic hypertension and preeclampsia .
Selected over L-NNA to avoid DMSO-induced vascular artifacts when assessing the role of eNOS in vascular tone, vasodilation, and blood flow regulation, relying on its rapid in vivo hydrolysis [1].
Employed in cell culture systems where ubiquitous cellular esterases activate the compound, allowing for the study of NOS inhibition without the precipitation risks associated with free-acid NOS inhibitors .